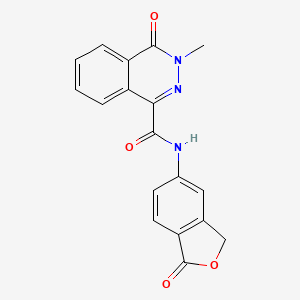

![molecular formula C17H16N2O2S B5186615 4-hydroxy-2-methyl-N-[2-(2-thienyl)ethyl]-6-quinolinecarboxamide](/img/structure/B5186615.png)

4-hydroxy-2-methyl-N-[2-(2-thienyl)ethyl]-6-quinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 4-hydroxy-2-quinolones . The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones involves various synthetic approaches and applications. This class of compounds is used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities . The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .Molecular Structure Analysis

Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The chemistry of 4-hydroxy-2-quinolones involves various reactions. For example, Prousis KC investigated the reactivity of variably substituted 4-hydroxy-2-methyl-4(H)-3,1-benzoxazin-4-ones toward carbon and oxygen nucleophiles under microwave irradiation (MW) conditions .Scientific Research Applications

- Thiophene derivatives, including quinoline-based compounds, have been investigated for their anti-cancer potential. This compound may exhibit cytotoxic effects against cancer cells, making it a candidate for further study in oncology research .

- Researchers have synthesized 2-arylethenylquinoline derivatives for potential use in Alzheimer’s disease therapy. These compounds could modulate specific pathways associated with neurodegeneration .

- The synthesis of 1,10-diethoxy-1H-pyrano[4,3-b]quinolones, which includes quinoline moieties, has shown promise as antibacterial agents. Investigating their efficacy against bacterial infections is crucial .

- Phenylimidazole-pyrazolo[1,5-c]quinazolines, containing quinoline cores, have been explored as potent PDE10A inhibitors. These enzymes play a role in various neurological disorders, making this application relevant for drug development .

- Thiophene derivatives, including quinolines, have demonstrated anti-inflammatory and anti-anxiety properties. Investigating the specific mechanisms and potential therapeutic applications is essential .

- Thiophene-containing compounds can act as metal complexing agents. Additionally, they find applications in material science, such as organic semiconductors and sensors .

Anti-Cancer Properties

Alzheimer’s Disease Treatment

Antibacterial Agents

Phosphodiesterase 10A (PDE10A) Inhibitors

Anti-Inflammatory and Anti-Anxiety Effects

Metal Complexing Agents and Material Science

Mechanism of Action

Target of Action

It’s known that thiophene-based analogs, a key structural component of this compound, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, including voltage-gated sodium channels .

Mode of Action

For example, articaine, a compound with a 2,3,4-trisubstituent thiophene structure, is known to act as a voltage-gated sodium channel blocker

Biochemical Pathways

Thiophene derivatives are known to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects

Result of Action

Based on the known effects of similar compounds, it can be hypothesized that this compound may have anti-inflammatory, antimicrobial, or other pharmacological effects

properties

IUPAC Name |

2-methyl-4-oxo-N-(2-thiophen-2-ylethyl)-1H-quinoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-11-9-16(20)14-10-12(4-5-15(14)19-11)17(21)18-7-6-13-3-2-8-22-13/h2-5,8-10H,6-7H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQNFPJHYPYELZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)quinoline-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5186564.png)

![1-(4-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)-1-propanone trifluoroacetate](/img/structure/B5186565.png)

![4-methyl-N-{2,2,2-trichloro-1-[(4-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5186573.png)

![5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186588.png)

![3-chloro-N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5186594.png)

![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186600.png)

![4-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-butanamine](/img/structure/B5186607.png)

![1-(4-ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5186622.png)

![4-fluoro-N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186628.png)

![5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B5186641.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5186652.png)